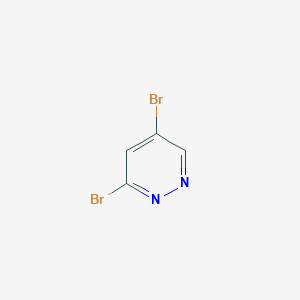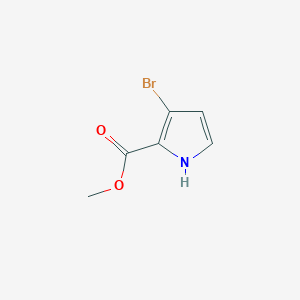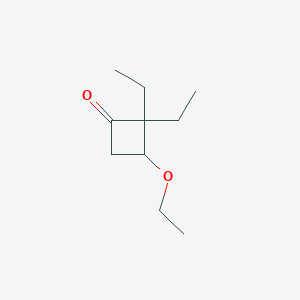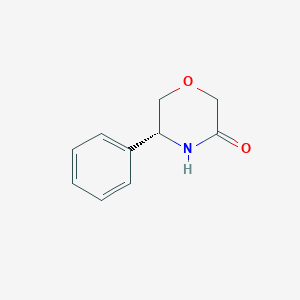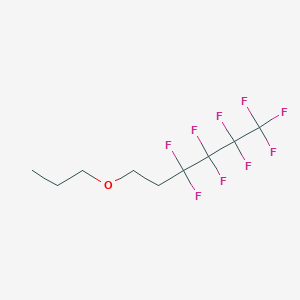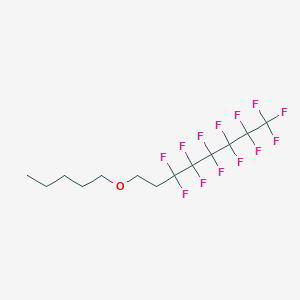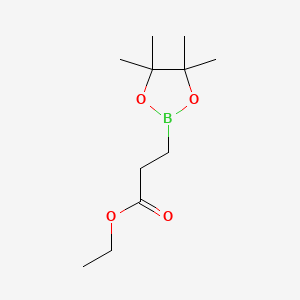
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
説明
5,7-Difluoro-4-hydroxy-2-methyl-quinoline is a chemical compound with the molecular formula C10H7F2NO . It has a molecular weight of 195.168 .
Synthesis Analysis
The synthesis of fluorinated quinolines like 5,7-Difluoro-4-hydroxy-2-methyl-quinoline involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline consists of a quinoline ring system with two fluorine atoms at positions 5 and 7, a hydroxy group at position 4, and a methyl group at position 2 .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
5,7-Difluoro-4-hydroxy-2-methyl-quinoline is a solid compound . It has a molecular weight of 195.168 and a molecular formula of C10H7F2NO .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of New Quinoline Derivatives : Research shows that quinolines, including 5,7-Difluoro-4-hydroxy-2-methyl-quinoline, can be functionalized with nitrogen-centered nucleophiles, resulting in the creation of new derivatives. This process is significant for developing new compounds with potential applications in various fields (Safina et al., 2009).
Nucleophile Addition and Synthon Production : Another study highlights the interaction of polyfluorinated quinolines with sodium and potassium amides, leading to the formation of quinolinyl anions. These anions can serve as nucleophilic synthons, useful in further chemical syntheses (Gurskaya et al., 2012).
Pharmaceutical Intermediates
- Key Intermediate of Prulifloxacin : The compound has been used in the synthesis of key intermediates for Prulifloxacin, a fluoroquinolone antibiotic. This indicates its role in developing pharmaceutical products (Cheng De-jun, 2004), (Cheng Chun, 2004).
Spectroscopic and Structural Studies
- Spectroscopic Characterization : There's a study focusing on the spectroscopic characterization of hydroxyquinoline derivatives, including those similar to 5,7-Difluoro-4-hydroxy-2-methyl-quinoline. Such research aids in understanding the physical and chemical properties of these compounds (Sureshkumar et al., 2018).
Mutagenicity and Biological Activities
- Anti-mutagenic Structural Modification : Research on fluorine-substituted quinolines, which includes structures similar to 5,7-Difluoro-4-hydroxy-2-methyl-quinoline, has shown that such modifications can influence the mutagenic properties of the compounds, which is vital for understanding their biological effects and potential therapeutic applications (Kato et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
5,7-difluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNOZAYGQYDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656280 | |
| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-4-hydroxy-2-methyl-quinoline | |
CAS RN |
288151-40-6 | |
| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




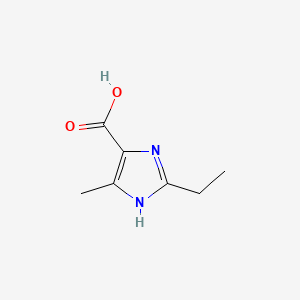


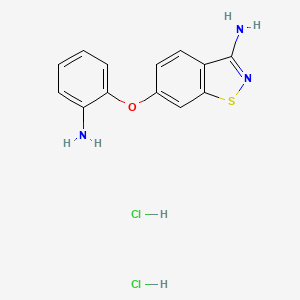
![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
